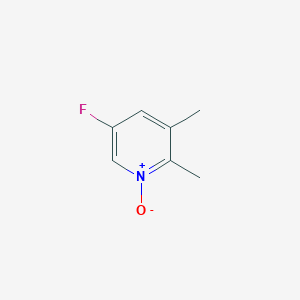

5-Fluoro-2,3-dimethylpyridine 1-oxide

概要

説明

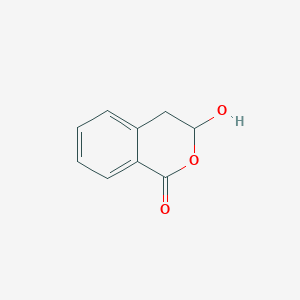

5-Fluoro-2,3-dimethylpyridine 1-oxide, also known as FDMPO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. FDMPO is a stable nitroxide radical that is commonly used as a spin label in electron paramagnetic resonance (EPR) spectroscopy. In

作用機序

5-Fluoro-2,3-dimethylpyridine 1-oxide acts as a spin label by interacting with unpaired electrons in biological molecules. The unpaired electrons cause a change in the magnetic field, which can be detected by EPR spectroscopy. 5-Fluoro-2,3-dimethylpyridine 1-oxide can be attached to specific sites on biomolecules, which allows for the measurement of structural changes and conformational dynamics.

生化学的および生理学的効果

5-Fluoro-2,3-dimethylpyridine 1-oxide has been shown to have minimal biochemical and physiological effects on biological systems. Studies have shown that 5-Fluoro-2,3-dimethylpyridine 1-oxide does not significantly alter the function or structure of proteins or other biomolecules. 5-Fluoro-2,3-dimethylpyridine 1-oxide has also been shown to have low toxicity and is generally considered safe for use in laboratory experiments.

実験室実験の利点と制限

5-Fluoro-2,3-dimethylpyridine 1-oxide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. 5-Fluoro-2,3-dimethylpyridine 1-oxide is also highly sensitive and can detect small changes in the structure and dynamics of biomolecules. However, 5-Fluoro-2,3-dimethylpyridine 1-oxide has some limitations, including its relatively high cost and the need for specialized equipment, such as EPR spectrometers.

将来の方向性

There are several future directions for the use of 5-Fluoro-2,3-dimethylpyridine 1-oxide in scientific research. One potential application is in the study of protein-protein interactions, which play a critical role in many biological processes. 5-Fluoro-2,3-dimethylpyridine 1-oxide could be used as a probe to study the dynamics and conformational changes of proteins during interactions. Another potential application is in the development of new drugs and therapies. 5-Fluoro-2,3-dimethylpyridine 1-oxide could be used to study the interactions between drugs and their targets, which could lead to the development of more effective and targeted therapies. Overall, 5-Fluoro-2,3-dimethylpyridine 1-oxide has significant potential for use in a wide range of scientific research applications.

科学的研究の応用

5-Fluoro-2,3-dimethylpyridine 1-oxide has been widely used as a spin label in EPR spectroscopy, which is a powerful technique for studying the structure and dynamics of biological molecules. 5-Fluoro-2,3-dimethylpyridine 1-oxide can be attached to specific sites on proteins, nucleic acids, and other biomolecules to probe their structure and function. 5-Fluoro-2,3-dimethylpyridine 1-oxide has also been used as a probe for studying the microenvironment of biological membranes and lipid bilayers.

特性

CAS番号 |

113210-00-7 |

|---|---|

製品名 |

5-Fluoro-2,3-dimethylpyridine 1-oxide |

分子式 |

C7H8FNO |

分子量 |

141.14 g/mol |

IUPAC名 |

5-fluoro-2,3-dimethyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C7H8FNO/c1-5-3-7(8)4-9(10)6(5)2/h3-4H,1-2H3 |

InChIキー |

GGMFFQOCDRQTKB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C[N+](=C1C)[O-])F |

正規SMILES |

CC1=CC(=C[N+](=C1C)[O-])F |

同義語 |

Pyridine, 5-fluoro-2,3-dimethyl-, 1-oxide (9CI) |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)